methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a thiophene ring, a pyridine ring, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. These intermediates are then coupled using a Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium catalysts in the Suzuki–Miyaura coupling is common, and the reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields an amine .
Scientific Research Applications
Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The thiophene and pyridine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their antimicrobial and anticancer properties.
Pyridine derivatives: Widely used in medicinal chemistry for their biological activities.
Uniqueness
Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is unique due to the combination of the thiophene and pyridine rings with a benzoate ester, which may enhance its biological activity and specificity compared to other similar compounds .
Biological Activity
Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate, also known as TH239, is a complex organic compound with significant biological activity, particularly in the field of cancer research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
TH239 has a molecular formula of C₁₈H₁₈N₂O₃S and a molecular weight of 418.48 g/mol. The compound features a unique combination of a benzoate ester, methoxy substituent, and thiophene-sulfamoyl linkage, contributing to its distinct biological activity.
The primary biological activity of TH239 is attributed to its ability to inhibit maternal embryonic leucine-zipper kinase (MELK), a protein that is overexpressed in various cancers. MELK is involved in cell proliferation and survival, making it a critical target for cancer therapy. In preclinical studies, TH239 has demonstrated:
- Inhibition of Cell Proliferation : TH239 effectively reduces the proliferation of cancer cells.
- Induction of Apoptosis : The compound promotes programmed cell death in tumor cells.
In Vitro Studies
In vitro experiments have shown that TH239 exhibits potent anti-cancer effects across different cancer cell lines. For instance:
- Cell Lines Tested : Studies have utilized various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells.
- Results : TH239 significantly decreased cell viability and induced apoptosis in a dose-dependent manner.
In Vivo Studies
Animal model studies further support the efficacy of TH239:
- Tumor Xenograft Models : In xenograft models, administration of TH239 resulted in reduced tumor growth compared to control groups.
- Mechanistic Insights : Analysis revealed that TH239 not only inhibited MELK but also affected downstream signaling pathways associated with tumor growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of TH239, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 4-methoxybenzoate | C₉H₁₀O₃ | Lacks thiophene and sulfonamide groups; less versatile |
Thiophene-2-sulfonamide | C₈H₉NO₂S | Contains sulfonamide; used in various medicinal applications |
5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole | C₁₅H₁₅N₃O₂S | Exhibits anti-inflammatory properties; structurally distinct |
Case Studies
- Breast Cancer Treatment : A study conducted on MCF-7 cells demonstrated that TH239 reduced cell viability by over 60% at a concentration of 10 µM after 48 hours.
- Colon Cancer Efficacy : In HT-29 cells, TH239 not only inhibited cell growth but also altered the expression levels of key apoptotic markers such as caspase-3 and PARP.
Potential Therapeutic Applications
Given its mechanism of action and biological activity, TH239 shows promise for:
- Cancer Therapy : Targeting MELK could be beneficial in treating various cancers where this kinase is overexpressed.
- Anti-inflammatory Applications : Preliminary data suggest potential anti-inflammatory effects through interactions with cyclooxygenase enzymes.
Properties
IUPAC Name |
methyl 4-methoxy-3-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-16-6-5-14(19(22)26-2)9-18(16)28(23,24)21-11-13-8-15(12-20-10-13)17-4-3-7-27-17/h3-10,12,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJVBYJRHKICJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.